ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate (C₁₀H₉BrN₂O₂; MW: 269.1) is a brominated heterocyclic compound with a fused imidazo[1,5-a]pyridine core and an ethyl ester group at position 3 . It serves as a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to synthesize glycogen synthase kinase-3β (GSK-3β) inhibitors . Its bromine atom at position 6 enables facile derivatization with boronic acids or esters, yielding diverse pharmacologically active analogs .
Properties
CAS No. |
1823040-49-8 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring structure with a bromine atom at the 6-position and an ethyl ester at the carboxylate group. Its molecular formula is CHBrNO, which suggests significant interactions with biological targets due to its unique structural characteristics.
Biological Activities
1. Antibacterial Activity
this compound has demonstrated notable antibacterial properties, particularly against Streptococcus pneumoniae. The compound interacts with the Vitamin K3-binding region of the FtsZ protein, crucial for bacterial cell division, leading to inhibited bacterial growth. This mechanism suggests potential for developing new antimicrobial agents targeting bacterial cell division pathways.
2. Anti-HBV Activity
In vitro studies have shown that derivatives of this compound exhibit significant anti-hepatitis B virus (HBV) activity. IC values for inhibiting HBV DNA replication ranged from 1.3 to 9.1 µM across various derivatives tested in HepG2.2.15 cells, indicating promising therapeutic potential against viral infections .
3. Central Nervous System Penetration
The compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting potential central nervous system effects. This property opens avenues for exploring its role in neuropharmacology and related therapeutic applications.
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and similarity indices of related compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate | Chlorine at position 7 | 0.73 |
| Ethyl 2,7-dimethylimidazo[1,5-a]pyridine-3-carboxylate | Methyl groups at positions 2 and 7 | 0.75 |
| Ethyl 2-methylimidazo[1,5-a]pyridine-3-carboxylate | Methyl group at position 2 | 0.74 |
| Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | Different ring structure | 0.79 |
These compounds share a similar core structure but differ in substituents or ring configurations, significantly impacting their chemical properties and biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Mechanism : Research indicated that this compound disrupts bacterial cell division by targeting FtsZ protein interactions with vitamin K3, leading to reduced proliferation of Streptococcus pneumoniae .
- Antiviral Properties : A study highlighted its derivatives' effectiveness against HBV in HepG2 cells with IC values suggesting strong inhibitory effects on viral replication .
- CNS Effects : Computational studies suggested that modifications to enhance solubility and permeability could improve central nervous system targeting capabilities .
Comparison with Similar Compounds
Imidazopyridine Derivatives with Substituent Variations
Key Observations :
- The bromine atom in the parent compound allows efficient conversion to boronate esters (e.g., compound 25) for further coupling .
- Bulky or polar substituents (e.g., hydroxymethylpyridinyl in 28) reduce reaction yields compared to bromine .
- Fluorinated analogs (e.g., 29) exhibit high synthetic efficiency (90% yield), suggesting enhanced stability or reactivity .
Pyrazolo[1,5-a]pyridine Analogs
Key Observations :
- Pyrazolo[1,5-a]pyridine derivatives (e.g., compound 13) exhibit distinct electronic properties due to the pyrazole core, influencing binding to targets like HIV-1 reverse transcriptase .
- Methyl substitution at C6 (vs. bromine) reduces molecular weight and alters lipophilicity, impacting pharmacokinetic profiles .
Positional Isomers and Core Modifications
Key Observations :
Functional Group Replacements
Preparation Methods
Reaction Conditions and Protocol
A mixture of 5-bromopyridin-2-amine (100 g, 581 mmol) and ethyl 2-chloro-3-oxopropanoate (261 g, 1.74 mol) in ethanol (2 L) was heated at 80°C for 5 hours under an inert atmosphere. After concentration, the crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to yield the target compound as a white solid.
Key Data:
| Parameter | Value |
|---|---|
| Starting Materials | 5-Bromopyridin-2-amine, Ethyl 2-chloro-3-oxopropanoate |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 5 hours |
| Purification | Column chromatography |
| Yield | Not explicitly reported |
This method is favored for its simplicity and scalability, though yields are often modest due to competing side reactions. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: (DMSO-) δ 9.61 (s, 1H), 8.32 (s, 1H), 8.00 (d, Hz, 1H), 7.74 (d, Hz, 1H), 4.48 (q, Hz, 2H), 1.45 (t, Hz, 3H).
Grignard Reagent-Mediated Synthesis
A more complex route employs a Grignard reagent to functionalize a pre-brominated imidazo[1,2-a]pyridine intermediate. This method ensures precise bromine placement and high regioselectivity.
Reaction Conditions and Protocol
6-Bromo-3-iodoimidazo[1,2-a]pyridine (9.69 g) was suspended in anhydrous tetrahydrofuran (THF, 450 mL) and treated with isopropyl magnesium bromide (4.5 mL, 0.75 M in THF) at 0°C under nitrogen. After stirring at room temperature for 1.5 hours, ethyl chlorocarbonate (4.5 mL in 50 mL THF) was added dropwise at -60°C. The mixture was warmed to 0°C, quenched with saturated sodium bicarbonate, and extracted with ethyl acetate. Purification via NH silica gel chromatography (ethyl acetate/hexane) yielded 5.09 g of the product as white crystals.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 6-Bromo-3-iodoimidazo[1,2-a]pyridine |
| Reagent | Isopropyl magnesium bromide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -60°C to 0°C |
| Time | 1.5 hours (stirring) + 30 minutes (addition) |
| Purification | NH silica gel chromatography |
| Yield | 5.09 g (quantitative yield not reported) |
This method offers superior control over functionalization but requires stringent anhydrous conditions and specialized reagents. Characterization data include (CDCl) δ 1.43 (t, Hz, 3H), 4.43 (q, Hz, 2H), 7.49 (dd, Hz, 1H), 7.63 (d, Hz, 1H), 8.27 (s, 1H), 9.49 (d, Hz, 1H).
Alternative Esterification Approaches
Esterification of pre-formed 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid provides another viable route. This two-step process involves bromination followed by esterification.
Step 1: Bromination of Imidazo[1,2-a]Pyridine-3-Carboxylic Acid
Imidazo[1,2-a]pyridine-3-carboxylic acid undergoes bromination using N-bromosuccinimide (NBS) in water at 80°C for 30 minutes. The reaction mixture is extracted with ethyl acetate, washed with brine, and dried to yield 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 2: Esterification with Ethanol
The carboxylic acid (1.0 mmol) is refluxed with ethanol (excess) in the presence of concentrated sulfuric acid as a catalyst. After 12 hours, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate, and how are yields maximized?
- Methodology : Synthesis typically involves cyclization of brominated pyridine precursors with imidazole derivatives. Key parameters include:
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol or THF may improve solubility during purification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization achieves >95% purity .
- Yield optimization : Bromination steps require stoichiometric control to avoid over-halogenation, with yields ranging from 45–70% depending on precursor availability .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical techniques :
- NMR spectroscopy : H and C NMR verify the imidazo-pyridine core and bromine/ester substituents. Key signals include:
- Imidazole protons: δ 7.8–8.2 ppm (aromatic region).
- Ethyl ester: δ 1.3–1.4 ppm (CH), 4.3–4.4 ppm (CH) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 283.0 (CHBrNO) .
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case study : Inconsistent antimicrobial activity (e.g., MIC values ranging from 2–64 µg/mL) may arise from:
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .
- Structural analogs : Minor substituent changes (e.g., fluoro vs. bromo at position 6) alter target binding affinity. For example:
| Substituent | Position | MIC (µg/mL) | Target Protein |
|---|---|---|---|
| Br | 6 | 8–16 | DNA gyrase |
| F | 6 | 2–4 | Topoisomerase IV |
- Resolution : Standardize assays (CLSI guidelines) and use isogenic mutant strains to isolate mechanism-specific effects .
Q. How does the bromine substituent at position 6 influence reactivity in cross-coupling reactions?
- Mechanistic insight : The C–Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Catalyst system : Pd(PPh)/XPhos with KPO base enables aryl boronic acid coupling (75–90% yield) .
- Steric effects : Bromine’s bulkiness at position 6 slows transmetallation vs. smaller halogens (e.g., Cl), requiring longer reaction times (12–24 hrs) .
- Applications : Derivatives with aryl/heteroaryl groups at position 6 show enhanced kinase inhibition (IC < 100 nM for JAK2) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approach :
Molecular docking : AutoDock Vina screens against ATP-binding pockets (e.g., EGFR, CDK2). Bromine’s hydrophobicity enhances binding to lipophilic active sites .
MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. The ethyl ester moiety stabilizes via hydrogen bonding with conserved lysine residues .
- Validation : Correlate computational binding scores (ΔG < -8 kcal/mol) with in vitro IC values .
Methodological Considerations
Q. How are reaction conditions optimized for large-scale synthesis (>10 g)?
- Scale-up challenges :
- Exotherm management : Gradual reagent addition and jacketed reactors maintain temperature <100°C .
- Solvent recycling : Ethanol/water mixtures reduce waste in recrystallization steps .
- Quality control : In-process LC-MS monitors intermediate formation, reducing batch failures .
Q. What analytical workflows distinguish isomeric impurities in the final product?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
